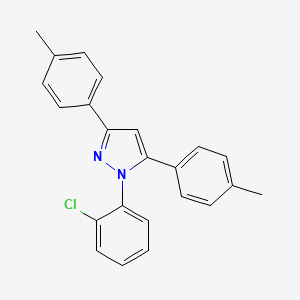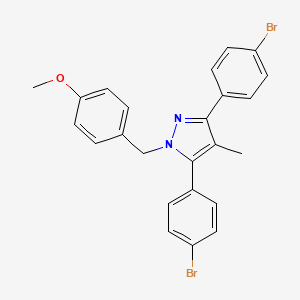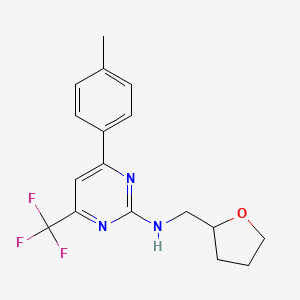![molecular formula C21H24N4O B14926659 6-cyclopropyl-3-methyl-N-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926659.png)
6-cyclopropyl-3-methyl-N-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-CYCLOPROPYL-N~4~-ISOBUTYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound that belongs to the pyrazolopyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrazolo[3,4-b]pyridine core, makes it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . This reaction forms the pyrazolo[3,4-b]pyridine ring system, which can then be further functionalized to introduce the cyclopropyl, isobutyl, and carboxamide groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
6-CYCLOPROPYL-N~4~-ISOBUTYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrazolo[3,4-b]pyridine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts such as palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
6-CYCLOPROPYL-N~4~-ISOBUTYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 6-CYCLOPROPYL-N~4~-ISOBUTYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes, binding to their active sites and preventing substrate access. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolopyridine family with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its inhibitory effects on specific enzymes.
Indole Derivatives: Compounds with a similar aromatic structure and diverse biological activities.
Uniqueness
6-CYCLOPROPYL-N~4~-ISOBUTYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substituents and the resulting biological activities. The presence of the cyclopropyl and isobutyl groups may enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and therapeutic applications.
Propriétés
Formule moléculaire |
C21H24N4O |
|---|---|
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
6-cyclopropyl-3-methyl-N-(2-methylpropyl)-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H24N4O/c1-13(2)12-22-21(26)17-11-18(15-9-10-15)23-20-19(17)14(3)24-25(20)16-7-5-4-6-8-16/h4-8,11,13,15H,9-10,12H2,1-3H3,(H,22,26) |
Clé InChI |
YWIBTJJDDWAHBO-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NCC(C)C)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-ethyl-3,6-dimethyl-N-{4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926597.png)
![6-(3-methoxyphenyl)-1,3-dimethyl-N-(3-phenyl-1,2-oxazol-5-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926601.png)

![1-(difluoromethyl)-5-methyl-N-pentyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B14926615.png)
![4-chloro-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-[4-(propan-2-yl)phenyl]benzenesulfonamide](/img/structure/B14926618.png)
![N,N'-(oxydibenzene-4,1-diyl)bis[4-(2,4-dichlorophenoxy)butanamide]](/img/structure/B14926622.png)

![Methyl 4-[[2-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]oxyacetyl]amino]benzoate](/img/structure/B14926634.png)

![(2E)-1-[3-(difluoromethoxy)phenyl]-3-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-yl}prop-2-en-1-one](/img/structure/B14926639.png)
![(2E,2'E)-N,N'-(4-methylbenzene-1,2-diyl)bis[3-(5-methylfuran-2-yl)prop-2-enamide]](/img/structure/B14926640.png)

![5-bromo-N'-[(E)-(4-nitrophenyl)methylidene]furan-2-carbohydrazide](/img/structure/B14926651.png)
![[3-(4-Fluorophenyl)-6-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl](morpholin-4-yl)methanone](/img/structure/B14926652.png)
